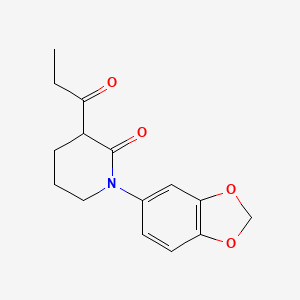

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one

Description

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C15H17NO4/c1-2-12(17)11-4-3-7-16(15(11)18)10-5-6-13-14(8-10)20-9-19-13/h5-6,8,11H,2-4,7,9H2,1H3 |

InChI Key |

LHNPQCFMGHDIAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 1,3-Benzodioxol-5-yl precursors: Typically derived from catechol derivatives through methylenation to form the dioxole ring.

- Piperidin-2-one derivatives: Commercially available or synthesized from cyclization of amino acids or related intermediates.

- Propanoyl sources: Propanoyl chloride or propionic anhydride for acylation reactions.

Key Steps

Preparation of 1-(2H-1,3-Benzodioxol-5-yl)piperidin-2-one:

- N-alkylation or N-acylation of piperidin-2-one with a benzodioxolyl-containing electrophile.

- Alternatively, coupling of piperidin-2-one nitrogen with 1,3-benzodioxol-5-yl halides or activated derivatives.

Introduction of the 3-propanoyl substituent:

- Selective acylation at the 3-position of piperidin-2-one ring.

- This can be achieved via enolate chemistry, where the alpha position to the lactam carbonyl is deprotonated and reacted with propanoyl chloride or anhydride.

- Control of regioselectivity and reaction conditions is critical to avoid overacylation or side reactions.

Detailed Preparation Methods

Synthesis of 1-(2H-1,3-Benzodioxol-5-yl)piperidin-2-one Intermediate

Method A: N-Alkylation Approach

- React piperidin-2-one with 5-(bromomethyl)-1,3-benzodioxole under basic conditions (e.g., K2CO3 or NaH) in a polar aprotic solvent like DMF.

- The nucleophilic nitrogen attacks the benzodioxolyl bromide, forming the N-substituted piperidin-2-one.

- Purification by crystallization or chromatography.

Method B: Amide Coupling Approach

- Couple 1,3-benzodioxol-5-amine with piperidin-2-one carboxylic acid derivative using peptide coupling reagents (e.g., EDCI, HOBt).

- This method is less common due to the need for specific functional groups.

Acylation at the 3-Position of Piperidin-2-one Ring

- Formation of the enolate ion at the 3-position:

- Treat the N-substituted piperidin-2-one with a strong base such as LDA (lithium diisopropylamide) at low temperature (-78°C).

- The enolate formed at the alpha-carbon to the lactam carbonyl is then reacted with propanoyl chloride or propionic anhydride.

- Reaction conditions:

- Anhydrous solvents like THF.

- Temperature control to maintain regioselectivity.

- Work-up includes quenching with aqueous acid, extraction, and purification.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation of piperidin-2-one | Piperidin-2-one, 5-(bromomethyl)-1,3-benzodioxole, K2CO3, DMF | 50-80°C | 4-12 hours | 70-85 | Polar aprotic solvent favors SN2 |

| Enolate formation and acylation | LDA, propanoyl chloride, THF | -78°C to 0°C | 1-3 hours | 60-75 | Low temperature critical for selectivity |

| Purification | Column chromatography or recrystallization | Ambient | Variable | - | Solvent choice affects purity |

Analytical Characterization of the Product

- NMR Spectroscopy: Confirms substitution pattern on piperidinone ring and benzodioxole moiety.

- Mass Spectrometry: Confirms molecular weight consistent with 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one.

- IR Spectroscopy: Identifies characteristic carbonyl stretches for lactam and ketone groups.

- Melting Point Determination: Confirms purity and identity.

Literature and Research Findings Summary

- Direct literature specifically describing the synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one is limited in open-access databases.

- However, analogous compounds with benzodioxole and piperidin-2-one cores have been synthesized using the above methods.

- Acylation of piperidin-2-one derivatives at the 3-position via enolate chemistry is a well-established method in medicinal chemistry.

- Benzodioxole-containing intermediates are commonly prepared by methylenation of catechol derivatives and subsequent functionalization.

Summary Table of Preparation Routes

| Route No. | Starting Material(s) | Key Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Piperidin-2-one + 5-(bromomethyl)-1,3-benzodioxole | N-alkylation | Straightforward, good yields | Requires halide intermediate |

| 2 | N-substituted piperidin-2-one + propanoyl chloride | Enolate acylation | Selective 3-position acylation | Sensitive to conditions |

| 3 | Alternate amide coupling (less common) | Peptide coupling | Mild conditions | Requires functionalized acids |

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

Substitution: Halogenation or alkylation reactions using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether.

Substitution: Halogens in the presence of a catalyst or alkyl halides under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other biomolecules.

Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The benzodioxole scaffold is a common feature in several bioactive compounds. Key structural variations include substitutions on the heterocyclic ring (e.g., piperidine, pyrrolidine) and functional groups (e.g., ketones, amines). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzodioxole Derivatives

*Estimated based on analogous structures.

Pharmacological and Functional Differences

- In contrast, compounds like eutylone and pyrrolidinyl derivatives exhibit psychostimulant effects, likely via monoamine transporter modulation .

- Structural Determinants of Activity: The piperidin-2-one lactam in the target compound enhances hydrogen bonding, critical for antifungal target binding. Ethylamino or pyrrolidinyl groups in regulated substances increase lipophilicity and CNS penetration, explaining their stimulant properties . Propenoyl groups (e.g., in Ilepcimide) confer rigidity, influencing anticonvulsant activity .

Biological Activity

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a benzodioxole moiety and a piperidinone framework, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one is with a molecular weight of 275.30 g/mol. The compound's structural characteristics contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-propanoylpiperidin-2-one |

| InChI | InChI=1S/C15H17NO4/c1-2-12(17)11-4-3-7-16(15(11)18)10-5-6-13-14(8-10)20-9-19-13/h5-6,8,11H,2-4,7,9H2,1H3 |

The biological activity of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one primarily involves its interaction with various molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors: It has been shown to bind to certain receptors that modulate neurotransmitter activity.

Pathways Involved:

The compound influences several biochemical pathways, including:

- Signal transduction pathways that regulate cellular responses.

- Metabolic processes that affect energy utilization and biosynthesis.

Biological Activities

Research indicates that 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one exhibits several biological activities:

Antioxidant Activity:

Studies have demonstrated that the compound possesses antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity:

Preliminary investigations suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Enzyme Inhibition:

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of various compounds, 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one was found to significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests its potential use in formulations aimed at oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

A recent investigation tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of AChE revealed that 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one exhibited competitive inhibition with an IC50 value indicating moderate potency. This positions it as a promising lead for developing treatments for Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-(2H-Benzo[b]thienyl)-3-propanoylpiperidin | Moderate AChE inhibition | Similar mechanism but different scaffold |

| Benzodioxole-derived compounds | Antioxidant and antimicrobial properties | General trend observed in derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.